molecular formula C7H9NO3 B13833607 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde CAS No. 484008-19-7

6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde

Cat. No.: B13833607
CAS No.: 484008-19-7
M. Wt: 155.15 g/mol
InChI Key: VSJYFHPUYAIQQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde typically involves the reaction of appropriate aldehydes with nitroalkanes under specific conditions. One common method includes the use of titanium tetrachloride as a catalyst under an inert atmosphere . The reaction proceeds through a series of steps including demethylation and cyclization to yield the desired oxazine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazine derivatives .

Scientific Research Applications

6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclization and other transformations that enable it to interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .

Properties

CAS No.

484008-19-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

6-ethoxy-6H-oxazine-3-carbaldehyde

InChI

InChI=1S/C7H9NO3/c1-2-10-7-4-3-6(5-9)8-11-7/h3-5,7H,2H2,1H3

InChI Key

VSJYFHPUYAIQQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC(=NO1)C=O

Origin of Product

United States

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